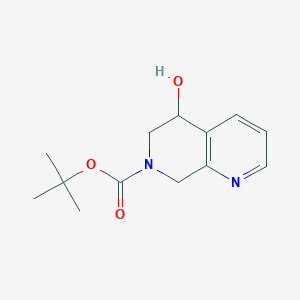

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Description

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with a hydroxyl group at position 5 and a tert-butyl carbamate group at position 5. The synthesis of related tert-butyl esters involves alkylation of piperidine derivatives with tert-butyl bromoacetate under strongly basic conditions, as demonstrated in the preparation of ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (50% yield, NMR-characterized) . The hydroxyl group at position 5 enhances polarity, influencing solubility and reactivity, while the tert-butyl group provides steric protection and stability during synthetic transformations.

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl 5-hydroxy-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-10-9(11(16)8-15)5-4-6-14-10/h4-6,11,16H,7-8H2,1-3H3 |

InChI Key |

WRWILSQMKZYBFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. Common starting materials may include naphthyridine derivatives and tert-butyl esters. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the naphthyridine ring.

Substitution: Replacement of functional groups on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a heterocyclic compound within the naphthyridine family, featuring a bicyclic structure containing nitrogen atoms. The presence of a tert-butyl group enhances its lipophilicity, which can affect its biological activity and solubility. The molecular weight of the compound is approximately 247.29 g/mol. The combination of hydroxyl and carboxylate functional groups gives rise to its structural uniqueness, influencing its reactivity and interactions with biological targets.

Chemical Reactivity

The chemical reactivity of this compound stems from its functional groups. Key reactions include:

- Hydroxyl group reactions

- Carboxylate group reactions

These reactions indicate the compound's potential for further derivatization and functionalization.

Potential Applications

this compound has potential applications in various fields:

*Further investigation is needed to elucidate the specific biological activities and mechanisms of action of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reactions with available starting materials

- Optimization for desired yields

These synthetic routes can be optimized based on available starting materials and desired yields.

Biological Activities

Compounds in the naphthyridine class have been reported to exhibit a range of biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | Amino group at position 3 | Antiviral activity |

| Tert-butyl 4-hydroxy-5,6-dihydro-1,7-naphthyridine | Hydroxyl group at position 4 | Anticancer properties |

| Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine | Chlorine substituent at position 2 | Potential antibacterial effects |

Mechanism of Action

The mechanism of action of Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs of tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate include halogenated and cyano-substituted derivatives (Table 1).

Physicochemical and Reactivity Comparisons

- Hydroxy vs. Halogen Substitution : The hydroxyl group in the target compound increases hydrophilicity (logP ~1.5 estimated) compared to bromo (logP ~2.8) or chloro (logP ~3.0) analogs, impacting bioavailability .

- Reactivity: Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group may undergo oxidation or serve as a hydrogen-bond donor in target binding .

- Stability : The tert-butyl group stabilizes the carbamate against hydrolysis, critical for in vivo applications. However, halogenated analogs (e.g., 3-bromo derivative) require careful handling due to toxicity (H302, H315 hazards) .

Biological Activity

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a naphthyridine ring system and functional groups such as hydroxyl and carboxylate, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C13H18N2O3

- Molecular Weight : Approximately 246.29 g/mol

- Structural Features : The presence of the tert-butyl group increases lipophilicity, which may enhance biological activity and solubility in biological systems.

Biological Activities

Compounds in the naphthyridine class have been reported to exhibit a variety of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.

- Anticancer Properties : Naphthyridines are known to interact with cellular pathways involved in tumor progression, potentially inhibiting cancer cell proliferation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways .

Table 1: Comparison of Biological Activities of Naphthyridine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | Amino group at position 3 | Antiviral activity |

| Tert-butyl 4-hydroxy-5,6-dihydro-1,7-naphthyridine | Hydroxyl group at position 4 | Anticancer properties |

| Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine | Chlorine substituent at position 2 | Potential antibacterial effects |

The mechanism of action for this compound is not fully elucidated; however, it likely involves:

- Binding to Enzymes/Receptors : Similar compounds have demonstrated the ability to bind selectively to various enzymes or receptors.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through enzyme inhibition or receptor antagonism .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of naphthyridine derivatives. For example:

- A study assessed the anticancer properties of various naphthyridine derivatives in vitro against human cancer cell lines. Results indicated that some compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range .

- Another investigation explored the antimicrobial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects that warrant further exploration .

Future Directions

Further research is needed to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future study include:

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.

- Derivatization Studies : To explore modifications that may enhance its biological activity or selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.